molecular formula C11H16N2O3 B1596851 tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate CAS No. 844891-13-0

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

Cat. No. B1596851
M. Wt: 224.26 g/mol
InChI Key: AZJWODKWFMBMCM-UHFFFAOYSA-N
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Description

“tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C11H16N2O3 . It belongs to the class of organic compounds known as pyrazoles, which are polycyclic aromatic compounds containing a five-membered ring with three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazoles, including “tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate”, can be achieved through various methods. One common method is the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield pyrazoles .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate” consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms. The pyrazole ring is substituted at the 3 and 5 positions with methyl groups, at the 4 position with a formyl group, and at the 1 position with a tert-butyl carboxylate group .


Chemical Reactions Analysis

Pyrazoles, including “tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate”, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions with dialkyl azodicarboxylates to yield functionalized pyrazoles . They can also undergo Cu-catalyzed aerobic oxidative cyclization reactions with β,γ-unsaturated hydrazones to yield a broad range of pyrazole derivatives .

Scientific Research Applications

  • Summary of the application : The compound has been used in the synthesis of biologically active natural products like Indiacen A and Indiacen B . These are significant as a scaffold in the synthesis of other biologically active natural products, including those isolated from plants, bacteria, and fungi .
  • Methods of application or experimental procedures : The compound was synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 . The aldehyde group of 3 was reduced with NaBH4 in methanol to obtain alcohol 4 . The alcoholic hydroxy group was protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole to get compound 5 . Introduction of a formyl group into the 4-position of 5 was done by using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C to afford compound 6 . The key step of this scheme was introduction of the TBS-protected enyne side chain at the 4-position .
  • Summary of the results or outcomes : The compound was synthesized with a good yield and selectivity . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

properties

IUPAC Name

tert-butyl 4-formyl-3,5-dimethylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-7-9(6-14)8(2)13(12-7)10(15)16-11(3,4)5/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJWODKWFMBMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)OC(C)(C)C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383763
Record name tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate

CAS RN

844891-13-0
Record name 1,1-Dimethylethyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844891-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-formyl-3,5-dimethyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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